![molecular formula C19H19ClN2O3 B2567835 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide CAS No. 2034598-15-5](/img/structure/B2567835.png)
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide”, there are related compounds that have been synthesized. For instance, the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the molecular structure of a compound with a 1,3-benzodioxole ring system and two thiophene rings, representing a donor–linker–acceptor conjugated system, has been analyzed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been described. For instance, a related compound, benzo[d][1,3]dioxol-5-yl acetate, is a solid compound with a colorless or light yellow color. Its chemical formula is C10H8O4, and its molecular weight is 192.17 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Research involves the synthesis of novel compounds with potential antioxidant activity. For instance, a study by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating that some of these compounds exhibited potent antioxidant properties, surpassing even well-known antioxidants like ascorbic acid in certain assays Tumosienė et al., 2019.
Luminescent Properties and Materials Science
Srivastava et al. (2017) explored the synthesis of pyridyl substituted benzamides, leading to compounds exhibiting aggregation-enhanced emission (AEE) and mechanochromic properties. These findings suggest applications in materials science, particularly in the development of new luminescent materials and sensors Srivastava et al., 2017.
Nootropic Agents
Valenta et al. (1994) discussed the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds with potential nootropic (cognitive-enhancing) activity. This indicates a possible application in the development of drugs or supplements aimed at improving cognitive function Valenta et al., 1994.
Antimicrobial Activity
Naganagowda and Petsom (2011) synthesized new derivatives of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones, which were screened for antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents Naganagowda and Petsom, 2011.
Synthesis and Biological Evaluation
Rahmouni et al. (2016) embarked on synthesizing novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities. Such studies suggest applications in discovering new therapeutic agents for cancer and inflammation Rahmouni et al., 2016.
Direcciones Futuras
The future directions for research on “3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, compounds with the chalcone backbone are becoming important in the design of new materials, employing donor–acceptor bridge systems to further enhance their future development for optoelectronic applications .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-4-1-13(2-5-16)10-21-19(23)22-8-7-15(11-22)14-3-6-17-18(9-14)25-12-24-17/h1-6,9,15H,7-8,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQVDFFMBLYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2567755.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenylacrylamide](/img/structure/B2567756.png)
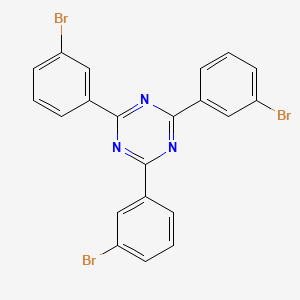
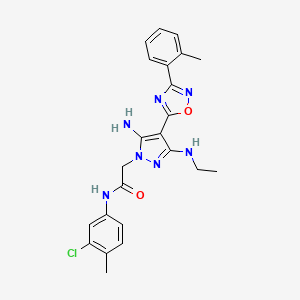
![2-Methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567760.png)
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2567761.png)
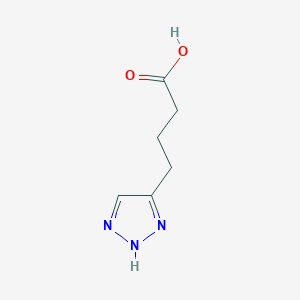
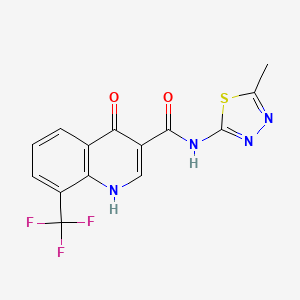
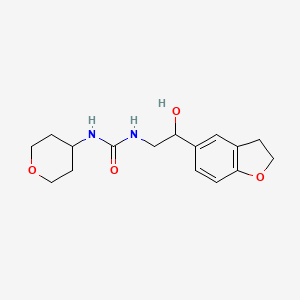

![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)
